1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)- 1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 75822-45-6
VCID: VC15903441
InChI: InChI=1S/C17H13NO3/c1-11-6-5-9-13-15(11)18(17(21)16(13)20)10-14(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-

CAS No.: 75822-45-6

Cat. No.: VC15903441

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)- - 75822-45-6

Specification

CAS No. 75822-45-6
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 7-methyl-1-phenacylindole-2,3-dione
Standard InChI InChI=1S/C17H13NO3/c1-11-6-5-9-13-15(11)18(17(21)16(13)20)10-14(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3
Standard InChI Key DZOPZBLQQHPKHE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 7-methyl-1-(2-oxo-2-phenylethyl)-1H-indole-2,3-dione, reflects its core indole-2,3-dione scaffold with two key modifications:

  • A methyl group at the 7th position of the indole ring.

  • A 2-oxo-2-phenylethyl substituent attached to the nitrogen atom at the 1st position.

Its molecular formula is C₁₈H₁₃NO₃, with a molecular weight of 291.30 g/mol (calculated using PubChem’s formula standardization) .

Structural Characterization

The compound’s structure combines features of isatin derivatives and phenacyl groups. Key structural elements include:

  • Indole-2,3-dione backbone: A bicyclic system with ketone groups at positions 2 and 3.

  • 7-Methyl substitution: Enhances lipophilicity and may influence electronic properties of the aromatic system .

  • N1-phenacyl group: Introduces a ketone-linked phenyl moiety, potentially modulating receptor-binding interactions .

The 3D conformation, as inferred from analogous structures, suggests planar geometry at the indole ring, with the phenacyl group adopting a staggered conformation relative to the fused benzene ring .

Synthesis and Reaction Pathways

Alkylation of 7-Methylisatin

A two-step approach may involve:

  • Synthesis of 7-methylisatin: Achieved via Sandmeyer or Stolle reactions using 7-methylindole precursors .

  • N-Alkylation with phenacyl bromide: Reaction of 7-methylisatin with phenacyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .

Example Reaction:

7-Methylisatin+Phenacyl bromideK₂CO₃, DMF1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-+HBr\text{7-Methylisatin} + \text{Phenacyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-} + \text{HBr}

Alternative Pathway: Cyclocondensation

A one-pot synthesis could utilize:

  • Phenylhydrazine derivatives and α-keto esters under acidic conditions to form the indole core, followed by selective methylation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar organic solvents (e.g., DMSO, ethanol) due to ketone and aromatic groups. Limited aqueous solubility (<1 mg/mL) is anticipated, similar to unsubstituted isatin derivatives .

  • Stability: Stable under inert atmospheres but may undergo hydrolysis of the phenacyl group under strongly acidic or basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Key peaks include C=O stretches at ~1740 cm⁻¹ (indole-2,3-dione) and ~1680 cm⁻¹ (phenacyl ketone) .

  • NMR (¹H):

    • δ 2.45 ppm (s, 3H, 7-CH₃)

    • δ 4.85 ppm (s, 2H, CH₂ of phenacyl)

    • δ 7.20–8.10 ppm (m, 8H, aromatic protons) .

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